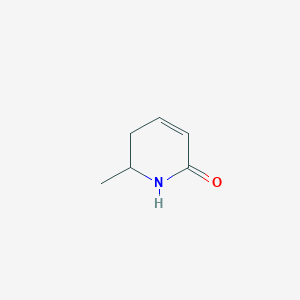
6-Methyl-5,6-dihydropyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5,6-dihydropyridin-2(1h)-one is a heterocyclic organic compound. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyridine ring that is partially saturated, with a methyl group at the 6th position and a keto group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydropyridin-2(1h)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable β-keto ester and an amine, the compound can be synthesized via a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6-dihydropyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
6-Methyl-5,6-dihydropyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6-dihydropyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by modulating ion channels or interacting with specific enzymes. The molecular targets and pathways involved can vary, but often include interactions with cellular receptors or enzymes that regulate biological processes.
Comparison with Similar Compounds
Similar Compounds
Dihydropyridine: A class of compounds known for their use as calcium channel blockers.
Pyridine: The fully unsaturated analog of dihydropyridine.
Nicotinamide: A related compound with a similar structure but different functional groups.
Uniqueness
6-Methyl-5,6-dihydropyridin-2(1h)-one is unique due to its specific substitution pattern and the presence of both a methyl group and a keto group. This combination of features can influence its chemical reactivity and biological activity, making it distinct from other dihydropyridine derivatives.
Properties
CAS No. |
6052-74-0 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h2,4-5H,3H2,1H3,(H,7,8) |
InChI Key |
PKDBCYDTRARLME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


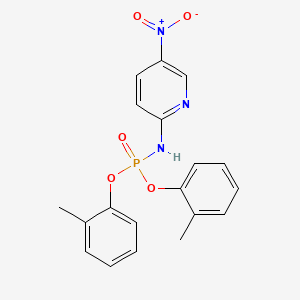
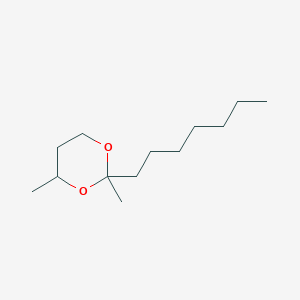
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)

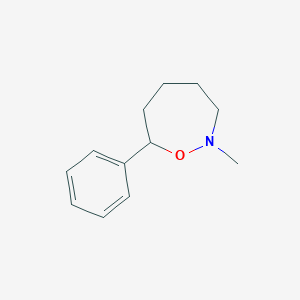
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)

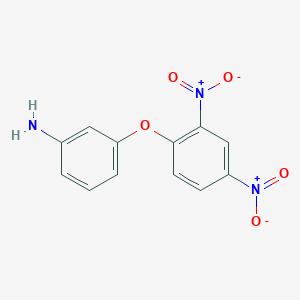
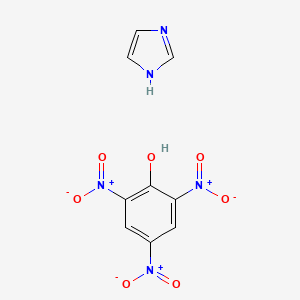


![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)

